molecular formula C20H22O6 B2513867 6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol CAS No. 389573-12-0

6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol

Cat. No. B2513867
CAS RN: 389573-12-0
M. Wt: 358.39
InChI Key: INGQRUQCHRFZGR-UHFFFAOYSA-N
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Description

6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "GBL" and has been studied extensively for its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Lignin Model Compounds

The study by T. Yokoyama (2015) investigates the acidolysis of non-phenolic β-O-4-type lignin model compounds. It emphasizes the difference in the reaction mechanisms of compounds with a C6-C2 structure compared to those with a C6-C3 structure, highlighting the importance of the γ-hydroxymethyl group. The research provides insight into the hydride transfer mechanism and the formation of enol ether compounds, which are relevant for understanding the chemical behavior of lignin and its model compounds under different conditions T. Yokoyama (2015).

Amyloid Imaging in Alzheimer's Disease

A. Nordberg's papers (2007) explore the development of amyloid imaging ligands like 18F-FDDNP and 11C-PIB for in vivo measurement of amyloid in Alzheimer's disease patients' brains. The findings indicate a distinct retention of PIB in mild patients compared to controls and provide insights into the potential of PET amyloid imaging in early detection and evaluation of anti-amyloid therapies for Alzheimer's disease A. Nordberg (2007) & A. Nordberg (2007).

5-Hydroxymethylfurfural in Organic Synthesis

The papers by Weigang Fan et al. (2019) and V. M. Chernyshev et al. (2017) review the applications of 5-Hydroxymethylfurfural (5-HMF) in the production of value-added chemicals, materials, and biofuels. 5-HMF is highlighted as a significant platform chemical derived from biomass, indicating its potential as an alternative feedstock for the chemical industry to replace non-renewable hydrocarbon sources. The research underscores 5-HMF's role in the synthesis of a wide range of chemicals and its importance in sustainable chemistry Weigang Fan et al. (2019) & V. M. Chernyshev et al. (2017).

1,2-Oxazines and 1,2-Benzoxazines Synthesis

The chapter by M. Sainsbury (1991) focuses on the synthesis and importance of 1,2-oxazines, 1,2 benzoxazines, and related compounds. It discusses various synthesis methods and their applications, emphasizing the compounds' significance in chemistry and their potential as electrophiles and chiral synthons. The comprehensive review underlines the relevance of these compounds in synthetic chemistry M. Sainsbury (1991).

6H-Benzo[c]chromen-6-ones in Synthesis

Ofentse Mazimba's reviews (2016) highlight the synthesis of 6H-Benzo[c]chromen-6-ones, compounds with considerable pharmacological importance and relevance as core structures in secondary metabolites. The reviews discuss various synthetic procedures and the importance of these compounds in the pharmaceutical industry, showcasing their utility in creating structurally diverse compounds with unique biological properties Ofentse Mazimba (2016) & Ofentse Mazimba (2016).

properties

IUPAC Name

6-[4-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-11(3-13-5-17-19(7-15(13)21)25-9-23-17)12(2)4-14-6-18-20(8-16(14)22)26-10-24-18/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQRUQCHRFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1O)OCO2)C(C)CC3=CC4=C(C=C3O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75277304

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Reactant of Route 2
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Reactant of Route 3
Reactant of Route 3
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Reactant of Route 4
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Reactant of Route 5
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol
Reactant of Route 6
6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol

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